3-Nitrocinnamoyl chloride
Overview
Description
3-Nitrocinnamoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of a nitro group (-NO2) attached to the cinnamoyl moiety
Preparation Methods
3-Nitrocinnamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrocinnamic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Nitrocinnamic acid+SOCl2→3-Nitro cinnamoyl chloride+SO2+HCl
Another method involves the use of oxalyl chloride (COCl)2 as the chlorinating agent. The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.
Chemical Reactions Analysis
3-Nitrocinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions to form nitro derivatives with higher oxidation states.
Common reagents and conditions used in these reactions include bases like pyridine, solvents like dichloromethane (DCM), and catalysts like palladium.
Scientific Research Applications
3-Nitrocinnamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitrocinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
3-Nitrocinnamoyl chloride can be compared with other cinnamoyl chlorides and nitro-substituted compounds:
Cinnamoyl Chloride: Lacks the nitro group, making it less reactive in certain redox reactions.
4-Nitrocinnamoyl Chloride: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Cinnamic Acid: The parent compound without the acyl chloride functionality, used in different synthetic applications.
The presence of the nitro group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
3-(3-nitrophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H |
InChI Key |
ORIBWNWUGUWUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)Cl |
Origin of Product |
United States |
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